2-((5-(hydroxymethyl)-1-(2-(isopropylamino)-2-oxoethyl)-1H-imidazol-2-yl)thio)-N-(4-(trifluoromethyl)phenyl)acetamide is a complex organic compound with significant potential in scientific research. Its molecular formula is , and it has a molecular weight of approximately 430.45 g/mol. This compound is classified as a thioacetamide derivative, which incorporates an imidazole ring and various functional groups that enhance its reactivity and biological activity.
The synthesis of 2-((5-(hydroxymethyl)-1-(2-(isopropylamino)-2-oxoethyl)-1H-imidazol-2-yl)thio)-N-(4-(trifluoromethyl)phenyl)acetamide typically involves multi-step organic reactions. The key steps may include:
These methods require careful control of reaction conditions such as temperature, pH, and reaction time to ensure high yields and purity of the final product.
The synthesis may employ techniques such as:
The molecular structure of 2-((5-(hydroxymethyl)-1-(2-(isopropylamino)-2-oxoethyl)-1H-imidazol-2-yl)thio)-N-(4-(trifluoromethyl)phenyl)acetamide features a complex arrangement with multiple functional groups contributing to its properties.
CC(C)NC(=O)CN1C(=CN=C1SCC(=O)NC2=CC=CC=C2C(F)(F)F)CO
MZZCAUFANYXCSR-UHFFFAOYSA-N
This structure indicates the presence of an imidazole ring connected to a thioether, an acetamide group, and a trifluoromethyl-substituted phenyl ring.
The compound can undergo various chemical reactions typical for thioacetamides and amides:
These reactions are usually facilitated by catalysts or specific reagents that enhance reactivity while maintaining selectivity towards desired products.
The mechanism of action for 2-((5-(hydroxymethyl)-1-(2-(isopropylamino)-2-oxoethyl)-1H-imidazol-2-yl)thio)-N-(4-(trifluoromethyl)phenyl)acetamide is not fully elucidated but is hypothesized to involve:
Data supporting these mechanisms are derived from preliminary studies indicating its efficacy against certain cancer cell lines .
The compound exhibits characteristics typical of thioacetamides:
This compound has potential applications in:
CAS No.:
CAS No.: 99-18-3
CAS No.: 1349245-31-3
CAS No.: 270928-69-3
CAS No.: 12737-18-7
CAS No.: 4461-52-3